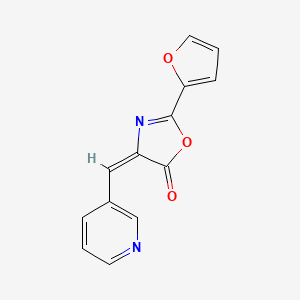
(4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one is a heterocyclic compound that contains furan, pyridine, and oxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one typically involves the condensation of appropriate aldehydes and ketones with amines or other nucleophiles under acidic or basic conditions. Common reagents might include acetic anhydride, phosphorus oxychloride, or other dehydrating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan or pyridine rings.
Reduction: Reduction reactions might target the oxazole ring or other unsaturated parts of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents might include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines or thiols can be used.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound might exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or other specialized applications.
Mechanism of Action
The mechanism of action for (4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(furan-2-yl)-4-(pyridin-2-ylmethylidene)-1,3-oxazol-5-one
- (4E)-2-(furan-3-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
Uniqueness
The uniqueness of (4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one lies in its specific arrangement of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-13-10(7-9-3-1-5-14-8-9)15-12(18-13)11-4-2-6-17-11/h1-8H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHNSKNEOCMIJE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














